5-(Piperazin-1-YL)pyridine-3-carboxylic acid

Lipophilicity Drug-likeness Permeability

5-(Piperazin-1-YL)pyridine-3-carboxylic acid (CAS 1507327-60-7), also referred to as 5-(piperazin-1-yl)nicotinic acid, is a heterobifunctional building block with molecular formula C10H13N3O2 and molecular weight 207.23 g/mol. It features a piperazine ring attached at the 5-position of a nicotinic acid (pyridine-3-carboxylic acid) core, combining a basic secondary amine handle with a carboxylic acid group suitable for amide, ester, or acid chloride derivatization.

Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
Cat. No. B12331310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperazin-1-YL)pyridine-3-carboxylic acid
Molecular FormulaC10H13N3O2
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CN=CC(=C2)C(=O)O
InChIInChI=1S/C10H13N3O2/c14-10(15)8-5-9(7-12-6-8)13-3-1-11-2-4-13/h5-7,11H,1-4H2,(H,14,15)
InChIKeyPQECYSYLGSJDNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Piperazin-1-YL)pyridine-3-carboxylic acid: A Regiospecific Heterocyclic Building Block for Medicinal Chemistry and Targeted Library Synthesis


5-(Piperazin-1-YL)pyridine-3-carboxylic acid (CAS 1507327-60-7), also referred to as 5-(piperazin-1-yl)nicotinic acid, is a heterobifunctional building block with molecular formula C10H13N3O2 and molecular weight 207.23 g/mol . It features a piperazine ring attached at the 5-position of a nicotinic acid (pyridine-3-carboxylic acid) core, combining a basic secondary amine handle with a carboxylic acid group suitable for amide, ester, or acid chloride derivatization . This compound serves as a key synthetic intermediate in the preparation of bioactive molecules across multiple target classes, including bradykinin B1 receptor antagonists, P2Y12 antagonists, and capsaicin receptor modulators [1].

Why 5-(Piperazin-1-YL)pyridine-3-carboxylic Acid Cannot Be Replaced by Its 6-Position or 2-Position Regioisomers


Piperazinyl-pyridine carboxylic acid regioisomers share identical molecular formula and molecular weight but exhibit fundamentally different chemical reactivity, biological target engagement, and physicochemical properties that preclude direct interchangeability. The position of the piperazine substituent relative to the carboxylic acid group dictates the molecular vector geometry during amide/ester coupling, altering the spatial orientation of downstream pharmacophores [1]. Critically, the 5-piperazinyl carboxamide motif was explicitly identified through SAR studies as enabling high-affinity human bradykinin B1 receptor antagonism (Ki = 5.5 nM), whereas the corresponding 2,3-diaminopyridine scaffold it replaced carried unacceptable bioactivation risk [2]. Furthermore, the 5-substituted isomer displays markedly different lipophilicity (LogP = 0.19) compared to the 6-substituted analog (LogP ≈ 0.58), directly impacting aqueous solubility, logD, and passive membrane permeability . Substitution of the 5-isomer with any other regioisomer will produce molecules with altered intramolecular hydrogen-bonding networks, distinct pKa profiles, and unpredictable biological outcomes that invalidate existing SAR knowledge and compromise experimental reproducibility.

Quantitative Differentiation Evidence for 5-(Piperazin-1-YL)pyridine-3-carboxylic Acid Versus Closest Structural Analogs


Lipophilicity (LogP) Differentiation Between 5-Piperazinyl and 6-Piperazinyl Nicotinic Acid Regioisomers

The 5-substituted regioisomer (target compound) exhibits a computed LogP of 0.1894, significantly lower than the 6-substituted regioisomer (6-(piperazin-1-yl)nicotinic acid, CAS 278803-18-2) which has a computed LogP of 0.58320 . This ΔLogP of approximately 0.39 indicates the 5-isomer is roughly 2.5-fold less lipophilic, translating to higher aqueous solubility and a different pH-dependent distribution profile. Both isomers share identical TPSA (65.46 Ų), H-bond donor count (2), and H-bond acceptor count (4), meaning the lipophilicity difference arises solely from the positional isomerism and its effect on intramolecular charge distribution and solvation .

Lipophilicity Drug-likeness Permeability

Bradykinin B1 Receptor Affinity: 5-Piperazinyl Carboxamide Motif Enables Low-Nanomolar Antagonism

The 5-piperazinyl pyridine carboxamide pharmacophore, derived from 5-(piperazin-1-yl)pyridine-3-carboxylic acid as the key synthetic precursor, confers high-affinity antagonism at the human bradykinin B1 receptor. The representative compound BDBM50184181 (CHEMBL207122), incorporating the 5-(piperazine-1-carbonyl)-pyridin-2-ylamino scaffold, exhibits a Ki of 5.5 nM at the human B1 receptor [1]. A closely related analog CHEMBL1934260 demonstrated antagonist activity with IC50 = 4 nM at human B1 receptor expressed in CHO cells (aequorin-based calcium flux assay) and IC50 = 30 nM at the rabbit B1 receptor [2]. This contrasts with the predecessor 2,3-diaminopyridine series, which was discontinued due to bioactivation (CYP-mediated reactive metabolite formation) despite comparable potency, highlighting the unique value of the 5-piperazinyl carboxamide motif in achieving both potency and an improved safety profile [3].

Bradykinin B1 GPCR Pain Inflammation

Regioisomeric Divergence in Biological Target Engagement: 5-Isomer Derivatives Favor B1 Receptor While 6-Isomer Derivatives Target Malic Enzyme 3

Derivatives built from the 5-piperazinyl nicotinic acid scaffold have been optimized for bradykinin B1 receptor antagonism (Ki = 5.5 nM at human B1), whereas derivatives built from the 6-position regioisomer have been developed as malic enzyme 3 (ME3) inhibitors. Specifically, a 6-piperazin-1-ylpyridin-3-ol amide series yielded compound 16b as the most potent ME3 inhibitor with IC50 = 0.15 μM, with 15-fold selectivity over ME1 and 9-fold selectivity over ME2 [1]. While these data derive from different chemical series and cannot be directly compared within a single assay, they demonstrate that the positional attachment of the piperazine ring fundamentally alters target engagement profiles, with the 5-substituted scaffold enabling GPCR-targeted programs and the 6-substituted scaffold enabling metabolic enzyme-targeted programs [2]. Additionally, the 2-piperazinyl regioisomer (FG5893) has been optimized for serotonin receptor modulation (5-HT1A Ki = 0.7 nM; 5-HT2A Ki = 4.0 nM) [3].

Target selectivity SAR Chemical biology

Thermal Stability Differentiation: 5-Isomer Melts Without Decomposition Versus 6-Isomer Decomposes at ~281°C

The 6-substituted regioisomer (6-(piperazin-1-yl)nicotinic acid, CAS 278803-18-2) exhibits a decomposition point of approximately 281°C without a defined melting transition, as reported by Apollo Scientific . In contrast, commercially available 5-(piperazin-1-yl)nicotinic acid (CAS 1507327-60-7) is supplied as a solid with defined storage at ambient conditions (room temperature shipping) . This thermal liability difference, while modest in absolute terms, may affect large-scale handling, long-term storage stability, and compatibility with high-temperature reaction conditions such as amide couplings performed under microwave irradiation. The difference likely arises from distinct intermolecular hydrogen-bonding networks and crystal packing arrangements dictated by the positional relationship between the piperazine and carboxylic acid groups.

Thermal stability Formulation Storage

Commercial Availability and Purity Benchmarking Against the 6-Position Regioisomer

The target compound 5-(piperazin-1-yl)nicotinic acid is commercially available at ≥95% purity (Leyan, Product No. 2046717) . The principal regioisomer comparator, 6-(piperazin-1-yl)nicotinic acid, is available from multiple vendors with reported purities ranging from 95% (CymitQuimica, by HPLC) to 97% . Both compounds are research-use-only chemicals supplied in small-to-gram quantities. Critically, the 5-isomer has a more limited vendor base than the 6-isomer, reflecting its more specialized synthetic accessibility. The 5-position attachment requires a different synthetic route than the more common 6-substitution, which is typically accessed via nucleophilic aromatic substitution on 6-chloronicotinic acid. This supply-side differentiation means procurement lead times and cost structures differ meaningfully between the two regioisomers, and researchers should not assume equivalent availability.

Procurement Purity Supply chain

Optimal Application Scenarios for 5-(Piperazin-1-YL)pyridine-3-carboxylic Acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Bradykinin B1 Receptor Antagonist Lead Optimization

This compound is the essential carboxylic acid precursor for synthesizing 5-piperazinyl pyridine carboxamide bradykinin B1 antagonists as described by Kuduk et al. (2006). Direct amide coupling of the carboxylic acid with substituted 2-aminopyridine intermediates yields compounds retaining low-nanomolar affinity (Ki = 5.5 nM) for the human B1 receptor while avoiding CYP-mediated bioactivation . The 5-position attachment geometry is structurally critical: molecular modeling from the original publication confirms that the piperazine carbonyl orients the downstream biaryl pharmacophore into the correct binding pose within the B1 receptor transmembrane domain. Use of any other regioisomer would alter this vector and compromise receptor-ligand complementarity. Researchers should procure this specific isomer when synthesizing B1 antagonist libraries for inflammatory pain or neuropathic pain indications.

Chemical Biology: Capsaicin (TRPV1) Receptor Probe Development

Biaryl piperazinyl-pyridine analogues built from this scaffold function as capsaicin receptor modulators with IC50 values ≤1 μM in cellular calcium mobilization assays . The 5-piperazinyl substitution pattern permits productive engagement of the TRPV1 allosteric binding pocket, and the free carboxylic acid serves as a convenient handle for generating focused libraries via parallel amide synthesis. Patents assigned to Neurogen Corporation disclose extensive SAR demonstrating that the piperazine attachment position on the pyridine ring is a key determinant of TRPV1 modulatory activity . For laboratories investigating TRPV1 pharmacology, pain pathway biology, or screening for novel capsaicin receptor ligands, the 5-substituted isomer provides the validated starting scaffold.

Parallel Library Synthesis: Diversity-Oriented Synthesis Using Regiospecific Carboxylic Acid Handle

The carboxylic acid group at the pyridine 3-position, combined with the free secondary amine on the piperazine ring, provides two orthogonal reactive handles for sequential derivatization. The lower LogP of the 5-isomer (0.19 vs. 0.58 for the 6-isomer) translates to better aqueous solubility of intermediates during amide coupling reactions, potentially enabling higher yields in parallel synthesis formats conducted in aqueous or mixed-solvent systems . The piperazine NH can be selectively functionalized (e.g., sulfonylation, reductive amination, or Boc protection) while the carboxylic acid remains available for subsequent activation and coupling. This orthogonal reactivity profile, combined with the defined spatial vector established by the 5-position geometry, makes this compound an efficient core scaffold for generating diverse screening libraries targeting GPCRs and ion channels.

P2Y12 Antagonist Scaffold Development: Antiplatelet Drug Discovery

Piperazinyl-pyridine scaffolds are established privileged structures for P2Y12 receptor antagonism. The piperazinyl glutamate pyridine series, developed via polymer-assisted solution-phase parallel synthesis, demonstrated excellent inhibition of platelet aggregation in human platelet-rich plasma (PRP) assays . While the published P2Y12 series predominantly employed 6-substituted piperazinyl pyridines, the 5-substituted isomer offers an underexplored regioisomeric space for intellectual property differentiation and novel SAR exploration. The distinct spatial orientation of the 5-piperazinyl vector compared to the 6-substituted benchmark compounds may enable access to unexplored subpockets within the P2Y12 binding site, offering opportunities for improved selectivity over related purinergic receptors (P2Y1, P2Y13) or differentiated pharmacokinetic profiles.

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